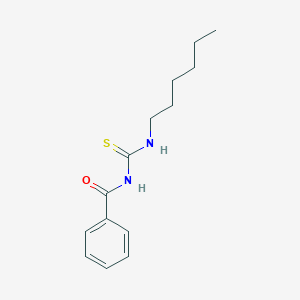

N-(Hexylcarbamothioyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

125788-00-3 |

|---|---|

Molecular Formula |

C14H20N2OS |

Molecular Weight |

264.39 g/mol |

IUPAC Name |

N-(hexylcarbamothioyl)benzamide |

InChI |

InChI=1S/C14H20N2OS/c1-2-3-4-8-11-15-14(18)16-13(17)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,15,16,17,18) |

InChI Key |

MVZCWBLLCMPQBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=S)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for N Hexylcarbamothioyl Benzamide

Established Synthetic Methodologies

The synthesis of N-acylthioureas like N-(Hexylcarbamothioyl)benzamide is well-established in chemical literature, primarily relying on the reaction of an acyl isothiocyanate with a primary amine. nih.gov

The most direct and widely employed method for synthesizing this compound is the condensation reaction between benzoyl isothiocyanate and hexylamine (B90201). nih.govnih.gov This reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of hexylamine, acting as a nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group in benzoyl isothiocyanate. mdpi.comresearchgate.net

The process typically involves two key steps:

Formation of Benzoyl Isothiocyanate: Benzoyl isothiocyanate is itself an intermediate, commonly synthesized by the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a suitable solvent like acetone (B3395972). nih.govontosight.aigoogle.com The reaction is often exothermic. google.com

Condensation with Hexylamine: The freshly prepared benzoyl isothiocyanate is then reacted directly with hexylamine. nih.govgoogle.com The addition of the amine to the isothiocyanate is usually carried out in a solvent like acetone or dichloromethane (B109758) at room temperature or with gentle heating to afford the final this compound product. google.comchemicalbook.com The resulting product is often a solid that can be purified by crystallization. nih.gov

The general reaction scheme is as follows: Step 1: Benzoyl Chloride + KSCN → Benzoyl Isothiocyanate + KCl Step 2: Benzoyl Isothiocyanate + Hexylamine → this compound

The aforementioned synthesis is a specific example of a broader, general methodology for preparing N-acylthioureas. This general route involves the in situ formation of an acyl isothiocyanate from an acid chloride and a thiocyanate salt, followed by the immediate addition of an amine. mdpi.comnih.gov

This one-pot procedure is highly efficient. For instance, a solution of an acid chloride (like benzoyl chloride) in a solvent such as anhydrous acetone is treated with ammonium thiocyanate. nih.govmdpi.com After a period of reflux to form the acyl isothiocyanate, a solution of the desired primary amine (in this case, hexylamine) is added to the cooled mixture. nih.govmdpi.com Further heating completes the reaction, and the N-acylthiourea product is typically precipitated by pouring the reaction mixture into cold water and then purified. nih.govmdpi.com This method avoids the need to isolate the often sensitive acyl isothiocyanate intermediate. arkat-usa.org

Exploration of Alternative and Optimized Synthetic Routes

While the established methods are robust, research continues to focus on optimizing reaction conditions to improve efficiency, yield, and sustainability. Key areas of exploration include the influence of solvents and the application of catalysts.

The choice of solvent can significantly impact the synthesis of N-acylthioureas. The initial step, the formation of benzoyl isothiocyanate from benzoyl chloride and a thiocyanate salt, is a heterogeneous reaction. Solvents like acetone and dichloromethane are commonly used. google.comchemicalbook.com The use of a water-based solvent system has also been reported for the synthesis of benzoyl isothiocyanate, offering advantages in terms of cost and reduced environmental impact. guidechem.com The efficiency of the subsequent condensation with the amine can also be solvent-dependent. Acetone is frequently used as it effectively dissolves the reactants. nih.govgoogle.com

| Solvent System | Reactants | Key Observation/Advantage | Reference |

|---|---|---|---|

| Acetone | Benzoyl Chloride, Ammonium Thiocyanate, Amine | Commonly used, good solubility for reactants. | nih.govgoogle.com |

| Dichloromethane/Acetone | Benzoyl Chloride, KSCN | Effective for the formation of benzoyl isothiocyanate. | chemicalbook.com |

| Water | Benzoyl Chloride, Sodium Thiocyanate | Heterogeneous system, noted for high product purity and low cost. | guidechem.com |

| Pyridine | Benzoylisothiocyanate, Aminophenols | Used as a solvent for N-acylation reactions. | researchgate.net |

Catalysis offers a powerful tool for enhancing the rate and efficiency of thiourea (B124793) synthesis. Both phase-transfer catalysts and organocatalysts have been explored.

Phase-Transfer Catalysis: In heterogeneous reaction systems, such as the synthesis of benzoyl isothiocyanate, phase-transfer catalysts can improve reaction yields and rates. For example, polyethylene (B3416737) glycol (PEG-400) has been used as a catalyst for the reaction between benzoyl chloride and KSCN in a dichloromethane/acetone mixture. chemicalbook.com Similarly, tetra-n-butylammonium bromide (TBAB) has been employed to optimize the synthesis of N-acylthiourea derivatives, significantly improving the reaction yield compared to the uncatalyzed reaction. nih.gov

Organocatalysis: Thiourea derivatives themselves are recognized as highly effective hydrogen-bond donor organocatalysts. wikipedia.orgacs.org They activate electrophiles, such as carbonyl groups, through double hydrogen-bonding, facilitating nucleophilic attack. acs.orglibretexts.org While this is more commonly applied in reactions where the thiourea is the catalyst rather than the product, the principles underscore the importance of hydrogen bonding in the formation and stabilization of related intermediates. The development of chiral thiourea organocatalysts is a major field of research, although typically for asymmetric synthesis rather than the synthesis of the catalyst itself. nih.govdcu.ie

Strategies for Molecular Diversity and Analog Generation

The this compound scaffold is amenable to structural modification to generate a diverse library of analogs. This is a common strategy in medicinal chemistry to explore structure-activity relationships. The facile nature of the synthesis allows for systematic variation at two primary positions:

Variation of the Acyl Group: By substituting benzoyl chloride with other aromatic or aliphatic acyl chlorides in the initial step, a wide range of analogs can be produced. For example, using 2,4-dichlorobenzoyl chloride would result in an analog with a dichlorinated phenyl ring. nih.gov Similarly, acyl chlorides containing different functional groups (e.g., alkoxy, nitro) or heterocyclic rings can be employed to modulate the electronic and steric properties of this part of the molecule.

Variation of the Amine Component: The hexyl group can be readily replaced by utilizing different primary amines in the condensation step. A vast array of commercially available primary amines—including those with longer or shorter alkyl chains, branched chains, cyclic structures, or aromatic moieties—can be used to generate a large number of derivatives. mdpi.comnih.gov For example, reacting benzoyl isothiocyanate with various heterocyclic amines has been a successful strategy for creating new derivatives. researchgate.netnih.gov

This modular approach allows for the systematic exploration of chemical space around the core N-acylthiourea structure, enabling the fine-tuning of the molecule's properties for various applications.

Modification of the Hexyl Chain Moiety

The hexyl chain of this compound is a key site for structural modification to modulate the lipophilicity and steric profile of the molecule. The synthetic strategy for these modifications is straightforward, involving the substitution of hexylamine with other primary amines during the final step of the synthesis. By varying the R group of the primary amine (R-NH₂), a diverse range of analogs can be produced.

Research into the structure-activity relationships (SAR) of N-acylthioureas has explored the impact of altering this alkyl chain. For instance, studies have been conducted using amines with different chain lengths (e.g., butylamine, octylamine), branched chains (e.g., isopropylamine), and cyclic amines (e.g., cyclohexylamine). These modifications can significantly influence the compound's interaction with biological targets. One study on the urease inhibitory activity of a series of N-acylthioureas demonstrated that the length of the N-alkyl chain is a critical factor; the activity was found to decrease as the alkyl chain length increased from a methyl to a hexyl group. nih.gov This suggests that while the hexyl group provides a certain level of activity, shorter or bulkier groups may offer superior potency for specific applications.

The table below illustrates potential modifications to the hexyl chain by substituting different primary amines in the synthesis.

| Amine Used in Synthesis | Resulting N-Substituent | Potential Impact on Properties |

| Butylamine | Butyl | Decreased lipophilicity vs. hexyl |

| Isopropylamine | Isopropyl | Increased steric bulk near the thiourea |

| Cyclohexylamine | Cyclohexyl | Introduction of a rigid, cyclic structure |

| Benzylamine | Benzyl | Addition of an aromatic ring |

| Octylamine | Octyl | Increased lipophilicity vs. hexyl |

These examples demonstrate the synthetic accessibility of a wide array of derivatives, allowing for fine-tuning of the molecule's physicochemical properties.

Substituent Effects on the Benzamide (B126) Phenyl Ring

Another major avenue for derivatization lies in the modification of the benzamide phenyl ring. This is achieved by using substituted benzoyl chlorides as the starting material in the initial step of the synthesis. The nature and position of the substituents on this aromatic ring can profoundly affect the electronic properties, conformation, and biological activity of the entire molecule.

A variety of substituted benzoyl chlorides, such as those bearing halo (e.g., 4-bromo, 2,4-dichloro), alkyl (e.g., 4-methyl), or nitro (e.g., 4-nitro) groups, have been successfully used to synthesize corresponding N-acylthiourea derivatives. researchgate.netnih.govresearchgate.net For example, the synthesis of 4-Bromo-N-(di-n-propyl-carbamothioyl)-benzamide was accomplished by reacting 4-bromobenzoyl chloride with potassium thiocyanate, followed by condensation with di-n-propylamine. nih.gov

The electronic effects of these substituents are a key consideration in structure-activity relationship studies. A preliminary SAR study on a series of N-substituted benzamides indicated that the presence of a chlorine atom or a nitro group on the benzamide ring significantly diminished their anti-proliferative activity against certain cancer cell lines. researchgate.net Conversely, other studies might find that electron-withdrawing or electron-donating groups enhance activity against different targets.

The following table summarizes the synthesis of various derivatives and the observed effects of the substituents.

| Starting Benzoyl Chloride | Resulting Benzamide Moiety | Potential Substituent Effect | Reference Compound |

| 4-Bromobenzoyl chloride | 4-Bromo-benzamide | Electron-withdrawing, Halogen bonding | 4-Bromo-N-(di-n-propyl-carbamothioyl)-benzamide nih.gov |

| 2,4-Dichlorobenzoyl chloride | 2,4-Dichloro-benzamide | Strong electron-withdrawing | N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide researchgate.net |

| 4-Methylbenzoyl chloride | 4-Methyl-benzamide | Electron-donating, Increased lipophilicity | 4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide researchgate.net |

| 4-Nitrobenzoyl chloride | 4-Nitro-benzamide | Strong electron-withdrawing | 4-Nitro-N-((4-nitrophenyl)carbamothioyl)benzamide researchgate.net |

This strategy allows for the systematic exploration of the electronic requirements for optimal interaction with a specific biological target.

Development of Hybrid Structures with Related Pharmacophores

A sophisticated derivatization strategy involves the creation of hybrid molecules that incorporate the this compound scaffold with other known pharmacophores. This approach aims to combine the biological activities of two different molecular entities to create a new compound with potentially synergistic or multi-target effects.

This is typically achieved by replacing either the hexylamine or the benzoyl chloride with a more complex, biologically active molecule containing a primary amine or an acid chloride function, respectively. For instance, N-acylthioureas have been successfully linked to various heterocyclic pharmacophores known for their medicinal properties. mdpi.com

Examples from the literature include the synthesis of N-acylthioureas bearing:

Benzothiazole: Prepared by reacting the acyl isothiocyanate with an aminobenzothiazole derivative. nih.gov

Quinolone: A quinolone moiety containing a hydrazide group was reacted with isothiocyanates to produce thiourea derivatives that were subsequently cyclized into thiazolidinones. mdpi.com

Sulfadiazine: A well-known sulfonamide antibiotic, containing a primary amine, was reacted with a substituted benzoyl isothiocyanate to yield a hybrid molecule. researchgate.net

Pyrrole: Pyrrolyl benzamide derivatives have been synthesized to target specific enzymes. nih.gov

These hybrid structures significantly expand the chemical space and potential therapeutic applications of the N-acylthiourea core. The strategy relies on the robust and versatile nature of the thiourea formation reaction, which accommodates a wide range of functional groups present in complex pharmacophores. This allows medicinal chemists to design novel molecules with tailored, multi-faceted activity profiles.

Advanced Spectroscopic and Crystallographic Elucidation of N Hexylcarbamothioyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of N-(Hexylcarbamothioyl)benzamide is expected to exhibit distinct signals corresponding to the protons of the benzoyl and hexyl moieties, as well as the N-H protons of the thiourea (B124793) linkage. Based on data from analogous N-acylthiourea compounds, the chemical shifts can be predicted.

For a closely related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, the N-H protons show distinct chemical shifts at 9.140 ppm and 12.983 ppm, indicating their different chemical environments, likely due to intramolecular hydrogen bonding and restricted rotation around the C-N bonds. researchgate.netresearchgate.net

The protons of the phenyl ring of the benzoyl group are anticipated to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons of the hexyl group will be found in the aliphatic region (δ 0.8-4.0 ppm). The terminal methyl (CH₃) protons of the hexyl chain are expected at the most upfield position, around δ 0.9 ppm. The methylene (B1212753) (CH₂) groups will show a progression of chemical shifts, with the CH₂ group adjacent to the nitrogen atom being the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| N-H (amide) | ~11-13 |

| N-H (thioamide) | ~8-10 |

| Aromatic C-H | ~7.4 - 7.9 |

| -CH₂- (adjacent to N) | ~3.4 - 3.6 |

| -CH₂- (internal) | ~1.3 - 1.7 |

| -CH₃ | ~0.9 |

Note: These are predicted values based on general principles and data from similar compounds. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most notable signals in the spectrum of this compound would be the carbonyl (C=O) and thiocarbonyl (C=S) carbons. The thiocarbonyl carbon is characteristically found at a lower field (higher ppm) than the carbonyl carbon, typically in the range of δ 180-200 ppm.

The carbons of the phenyl ring are expected to resonate in the δ 120-140 ppm region. The carbons of the hexyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=S (thiocarbonyl) | ~180-190 |

| C=O (carbonyl) | ~165-175 |

| Aromatic C | ~127-135 |

| -CH₂- (adjacent to N) | ~45-50 |

| -CH₂- (internal) | ~22-32 |

| -CH₃ | ~14 |

Note: These are predicted values based on general principles and data from similar compounds.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the spin systems of the hexyl chain and the aromatic ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons, such as the carbonyl and thiocarbonyl carbons, and for linking the benzoyl and hexyl fragments of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides crucial information about the functional groups present in a molecule and can offer insights into its conformational state.

The FTIR spectrum of this compound is expected to be dominated by the characteristic vibrational modes of the amide and thioamide functionalities. For a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, the key vibrational frequencies were observed for ν(N-H) at 3237 cm⁻¹, ν(C=O) at 1683 cm⁻¹, ν(C-N) at 1329 cm⁻¹, and ν(C=S) at 1154 cm⁻¹. researchgate.net In another similar molecule, N-[(phenylcarbonyl)carbamothioyl]benzamide, the five most intense IR frequencies are observed at 1588.61 cm⁻¹ (δs HNC), 1254.36 cm⁻¹ (νas CC + νas NC), 1341.57 cm⁻¹ (νas NC + νas CC), 1517.50 cm⁻¹ (δs HNC + δs HCC), and 3396.13 cm⁻¹ (νs NH). scielo.br

The position of the carbonyl (C=O) stretching vibration is sensitive to its chemical environment. In N-acylthioureas, this band is typically observed in the range of 1670-1700 cm⁻¹. The thiocarbonyl (C=S) stretching vibration is generally weaker and appears at a lower frequency, usually in the region of 1100-1250 cm⁻¹. The N-H stretching vibrations are expected as broad bands in the 3100-3400 cm⁻¹ region, with their position and shape often influenced by hydrogen bonding.

Table 3: Predicted Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C=O | Stretching | 1670 - 1700 |

| C=S | Stretching | 1100 - 1250 |

| C-N | Stretching | 1300 - 1400 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Note: These are predicted values based on general principles and data from similar compounds.

Raman spectroscopy provides complementary information to FTIR. While strong dipoles lead to intense FTIR signals, changes in polarizability result in strong Raman signals. Therefore, the symmetric vibrations and vibrations of non-polar bonds, such as the C=S bond, can be more prominent in the Raman spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. thermofisher.comnih.gov For this compound (C₁₄H₂₀N₂OS), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield a protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺) whose measured m/z value would closely match the calculated theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

A study on new N-acyl thiourea derivatives with heterocyclic rings utilized FT-ICR high-resolution mass spectrometry to determine the molecular formulae of the synthesized compounds based on their m/z values. mdpi.com For this compound, the expected exact masses for common adducts are presented in the table below.

Table 1: Theoretical Exact Masses for this compound Adducts

| Ion Formula | Theoretical m/z |

|---|---|

| [C₁₄H₂₀N₂OS + H]⁺ | 265.1375 |

| [C₁₄H₂₀N₂OS + Na]⁺ | 287.1194 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. libretexts.orgunt.edu In an MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed. nih.gov The fragmentation pattern provides valuable structural information.

Based on the fragmentation of related benzamides and thiourea derivatives, a plausible fragmentation pathway for this compound can be proposed. researchgate.netresearchgate.netresearchgate.net Key cleavages are expected at the amide and thiourea linkages. The initial fragmentation could involve the cleavage of the N-C bond of the thiourea moiety or the C-N bond of the amide. A prominent fragment is often the benzoyl cation. researchgate.net

The fragmentation of N-monosubstituted cyanoacetamides, for example, shows that the fission of carbon-carbon bonds next to the carbonyl function or nitrogen are common processes. nih.gov For N-acylthioureas, studies have shown that fragmentation can occur with the elimination of the alkyl group as an olefin, followed by further fragmentation of the remaining structure. researchgate.net A proposed fragmentation pattern for this compound could yield the ions listed in the table below.

Table 2: Predicted MS/MS Fragmentation Ions for this compound

| Proposed Fragment | m/z |

|---|---|

| [C₆H₅CO]⁺ | 105 |

| [C₆H₁₃NCS]⁺ | 143 |

| [C₆H₅CONH₂]⁺ | 121 |

| [C₆H₅]⁺ | 77 |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Elucidation and Molecular Geometry

While a crystal structure for this compound is not publicly available, the crystal structure of a closely related compound, N-(propan-2-ylcarbamothioyl)benzamide, has been reported and provides significant insight into the likely molecular geometry. nih.gov In this analogue, the central C₂N₂OS core is essentially planar, a feature that facilitates the formation of an intramolecular N—H⋯O hydrogen bond, creating an S(6) ring motif. The phenyl ring is inclined with respect to this central plane.

It is expected that this compound would adopt a similar conformation, with the hexyl chain extending from the thiourea nitrogen. The key geometric parameters would be comparable to those of the propan-2-yl analogue.

Table 3: Selected Crystallographic Data for the Analogue N-(propan-2-ylcarbamothioyl)benzamide nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2147(4) |

| b (Å) | 5.3988(2) |

| c (Å) | 19.6834(7) |

| β (°) | 102.031(4) |

| V (ų) | 1165.57(7) |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified. acs.org

For N-acylthiourea derivatives, Hirshfeld surface analysis has revealed the significant contributions of various intermolecular contacts to the crystal packing. nih.govnih.gov The analysis of related structures indicates that H⋯H, C⋯H, O⋯H, and S⋯H contacts are typically the most important. nih.gov In the crystal packing of N-(propan-2-ylcarbamothioyl)benzamide, a prominent feature is the formation of centrosymmetric dimers through {⋯HNCS}₂ synthons. nih.gov

For this compound, a similar analysis would be expected to show a high percentage of H⋯H contacts due to the presence of the hexyl chain. The N-H and C=O groups of the benzamide (B126) moiety and the N-H and C=S groups of the thiourea moiety would be key sites for hydrogen bonding. A representative breakdown of intermolecular contacts based on analyses of similar compounds is provided below.

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of N-Acylthioureas

| Contact Type | Typical Contribution (%) |

|---|---|

| H···H | 20-40% |

| C···H/H···C | 15-25% |

| O···H/H···O | 10-20% |

Computational Chemistry Investigations of N Hexylcarbamothioyl Benzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of N-acylthiourea derivatives, including N-(Hexylcarbamothioyl)benzamide. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size and complexity. nih.gov

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of this compound is central to understanding its reactivity and potential applications. Key to this is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

Studies on related benzamide (B126) derivatives have shown that the HOMO is often localized on the amide and thiourea (B124793) moieties, which act as electron-donating groups, while the LUMO is typically distributed across the benzoyl group. sci-hub.seresearchgate.net For instance, in N-((2-Acetylphenyl)carbamothioyl)benzamide, the HOMO energy was calculated to be -5.9971 eV and the LUMO energy was -2.1668 eV, resulting in an energy gap of 3.8303 eV. researchgate.net A smaller HOMO-LUMO gap generally indicates a higher reactivity and a greater ease of electronic transitions. researchgate.net The introduction of different substituent groups can tune these energy levels and, consequently, the electronic properties of the molecule. rsc.org

The table below presents a compilation of HOMO, LUMO, and energy gap values for various benzamide derivatives, calculated using DFT methods. These values offer a comparative look at how structural modifications can influence electronic properties.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Benzamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Benzamide (R) | -6.724 | -1.071 | 5.65 | B3LYP/6-31G(d,p) sci-hub.se |

| N-benzhydryl benzamide (L1) | -6.44 | -1.06 | 5.37 | B3LYP/6-31G(d,p) sci-hub.se |

| N,N-diphenethyl benzamide (L2) | -6.22 | -0.77 | 5.44 | B3LYP/6-31G(d,p) sci-hub.se |

| N,N-dihexyl benzamide (L3) | -6.21 | -0.72 | 5.49 | B3LYP/6-31G(d,p) sci-hub.se |

| N,N-dioctyl benzamide (L4) | -6.29 | -0.77 | 5.51 | B3LYP/6-31G(d,p) sci-hub.se |

| N-((2-Acetylphenyl)carbamothioyl)benzamide | -5.9971 | -2.1668 | 3.8303 | B3LYP/6-311G(d,p) researchgate.net |

| 3-fluorobenzamide | - | - | - | B3LYP/6-31++G(d,p) & 6-311++G(d,p) researchgate.net |

Theoretical Vibrational Spectra Correlation with Experimental Data

Theoretical vibrational analysis using DFT is a valuable method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the optimized molecular structure, researchers can correlate theoretical data with experimental findings, leading to a more accurate interpretation of the spectra. nih.govnih.gov

For N-acylthiourea compounds, characteristic vibrational bands include N-H stretching, C=O stretching, C=S stretching, and various bending and deformation modes. nih.govuokerbala.edu.iq DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or larger, have shown good agreement with experimental spectra after applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. nih.govscielo.br

In a study of 2-chloro-N-(diethylcarbamothioyl)benzamide, the scaled B3LYP/6-31G(d) results were found to be more reliable than those from the B3LYP/3-21G method, with a mean absolute deviation of about 13.7 cm⁻¹ when compared to experimental data. nih.gov Similarly, for N-(2-pyridylmethyl)-2-pyrazinecarboxamide, both RHF and DFT methods yielded correlation coefficients greater than 0.999 between calculated and experimental frequencies. researchgate.net This high level of correlation allows for confident assignment of the observed spectral bands. researchgate.netmdpi.com

The table below shows a comparison of experimental and theoretical vibrational frequencies for some key functional groups in related benzamide structures.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Benzamide Derivatives

| Functional Group | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Computational Method | Reference |

|---|---|---|---|---|

| N-H Stretching (Cyclophosphamide) | 3486 (FTIR), 3481 (FT-Raman) | 3450 | B3LYP/6-311++G(d,p) | nih.gov |

| C=O Stretching (N-(2-pyridylmethyl)-2-pyrazinecarboxamide) | 1669 | 1762 | B3LYP/6-31G(d) | researchgate.net |

| C-H Stretching (N-(2-pyridylmethyl)-2-pyrazinecarboxamide) | - | In the same range as experimental | B3LYP | researchgate.net |

| N-H Stretching (N-(2-pyridylmethyl)-2-pyrazinecarboxamide) | 3465 | 3594 | B3LYP | researchgate.net |

Conformational Analysis and Energy Minima

The flexibility of the this compound molecule, particularly around the amide and thiourea linkages, allows for multiple conformations. Conformational analysis using DFT helps to identify the most stable conformers by locating the energy minima on the potential energy surface. nih.govnih.gov This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional structure. scielo.br

For N-acylthioureas, intramolecular hydrogen bonding between the N-H protons and the carbonyl oxygen or thione sulfur can play a significant role in stabilizing certain conformations. researchgate.netuokerbala.edu.iq For example, in N-((2-Acetylphenyl)carbamothioyl)benzamide, intramolecular hydrogen bonds contribute to the stability of the observed conformation. researchgate.net

Reaction Mechanism Studies and Energetics of Related Benzamides

DFT calculations are instrumental in elucidating the reaction mechanisms and energetics of reactions involving benzamides. researchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

A study on the formation of N-(carbamoylcarbamothioyl)benzamide, a related compound, successfully computed the reaction mechanism using the B3LYP/6-31g(d) functional. researchgate.netnih.gov The study proposed a two-step mechanism involving two transition states, with the first being the rate-determining step. researchgate.netnih.gov The relative free energies of the reactants, intermediates, transition states, and products were calculated to construct the potential energy surface for the reaction. researchgate.net Other functionals like B3PW91, M06, and wB97XD were also tested but did not provide a clear reaction pathway in that specific case. researchgate.netnih.gov

The energetics of benzamide reactions, such as their reduction, have also been investigated using DFT. For example, calculations at the ωB97XD/SDD&6-31+G* level of theory were used to study the reduction of benzamide by zinc hydrides, providing insights into the energy changes and bond lengths throughout the reaction. researchgate.net

Molecular Dynamics Simulations

While DFT provides detailed information about static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time.

Conformational Dynamics in Solution

Molecular dynamics simulations can provide a detailed picture of the conformational dynamics of this compound in a solution environment. These simulations model the interactions between the solute and solvent molecules, offering insights into how the solvent influences the conformational preferences and flexibility of the molecule. rsc.org

For related benzamide systems, MD simulations have been used to understand their behavior in biological environments. For instance, a combined MD and DFT study on mercapto-benzamide inhibitors of the HIV NCp7 protein elucidated their mechanism of action, showing how the molecule's conformation and interactions change within the biological target. rsc.org Similarly, MD simulations of sulfamoyl benzamide derivatives have been used to validate their binding stability within the active site of target proteins. nih.gov These studies often analyze the root-mean-square deviation (RMSD) of the ligand-protein complex to assess stability over the simulation time. nih.gov Such simulations can reveal the predominant conformations in solution and the energetic barriers between them, which are crucial for understanding the molecule's behavior in various applications.

Ligand-Receptor Interaction Simulations

The exploration of the biological potential of this compound and its analogs is significantly enhanced through the use of computational chemistry, specifically ligand-receptor interaction simulations. These in silico techniques, such as molecular docking and molecular dynamics, provide valuable insights into how these molecules might interact with biological targets at a molecular level. This understanding is crucial for rational drug design and for explaining observed biological activities.

Molecular docking studies are a primary tool used to predict the preferred binding orientation of a ligand when it forms a complex with a receptor, typically a protein. This method helps in elucidating the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For derivatives of N-carbamothioylbenzamide, these studies have been instrumental in identifying potential molecular targets and explaining their mechanisms of action.

For instance, molecular docking studies on N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides have been performed to investigate their antibacterial activity against E. coli dihydroorotase. researchgate.netsemanticscholar.org These simulations provide a detailed view of the ligand's binding pose within the active site of the enzyme, highlighting key amino acid residues involved in the interaction. researchgate.netsemanticscholar.org Such studies are foundational for understanding the structure-activity relationship (SAR) and for designing more potent inhibitors.

Molecular dynamics (MD) simulations further refine the understanding obtained from docking studies. MD simulations introduce flexibility to both the ligand and the receptor, allowing for the observation of conformational changes over time. This provides a more dynamic and realistic picture of the binding event and the stability of the ligand-receptor complex. For example, MD simulations have been used to assess the nature of ligand-receptor interactions for related benzamide derivatives with opioid receptors, revealing subtle conformational shifts induced by ligand binding. unica.itresearchgate.net

The insights gained from these simulations are often correlated with in vitro biological data. A strong correlation between in silico predictions and experimental results, such as enzyme inhibition assays or antimicrobial activity, validates the computational model and provides confidence in its predictive power for designing new compounds. ijsrst.comnih.gov

While specific ligand-receptor interaction simulations for this compound are not extensively documented in publicly available research, the findings from closely related N-carbamothioylbenzamide derivatives offer a clear indication of the types of interactions and biological targets that could be relevant. These studies consistently demonstrate the ability of the carbamothioylbenzamide scaffold to interact with various enzymes and receptors, primarily through a network of hydrogen bonds and hydrophobic interactions.

Research on analogous compounds has identified several potential biological targets, including enzymes involved in bacterial cell wall synthesis, cell signaling pathways, and metabolic processes. The following tables summarize representative findings from molecular docking studies on N-carbamothioylbenzamide analogs, illustrating the nature of the data generated and the insights obtained.

Table 1: Representative Molecular Docking Data for N-Carbamothioylbenzamide Analogs

| Compound Class | Biological Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-benzamides | E. coli dihydroorotase | Not explicitly detailed | Not explicitly detailed | researchgate.netsemanticscholar.org |

| N-(1H-benzimidazol-2-yl-carbamothioyl)benzamide analogues | MCF-7 cell line target (unspecified) | Not explicitly detailed | -60.37 | ijsrst.com |

| N-phenylcarbamoyl)benzamide | Checkpoint kinase 1 (CHK1) | Not explicitly detailed | -72.0603 | researchgate.net |

| Biheterocyclic propanamides | α-glucosidase | Not explicitly detailed | -9.70 to -9.90 | nih.gov |

Table 2: Observed Biological Activities of Related Benzamide Derivatives

| Compound/Derivative Class | Biological Activity | Organism/Cell Line | Key Findings | Reference |

| N-Benzamide derivatives | Antibacterial | B. subtilis, E. coli | Significant zone of inhibition (24-31 mm) | nanobioletters.com |

| N-(1H-benzimidazol-2-yl-carbamothioyl)benzamide analogues | Anticancer | MCF-7 | Good docking scores and potential as therapeutic agents | ijsrst.com |

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-benzamides | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | Promising antibacterial activity for some derivatives | semanticscholar.org |

| N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides | Antibacterial, Antifungal | M. chlorophenolicum, B. subtilis | MIC values as low as 12.5 µg/mL | researchgate.net |

| N-phenylcarbamothioylbenzamides | Anti-inflammatory | Mice | Significant inhibition of PGE2 synthesis | nih.gov |

The data from these related compounds suggest that this compound likely exhibits similar modes of interaction with various biological targets. The hexyl group would contribute to the hydrophobicity of the molecule, potentially enhancing its interaction with hydrophobic pockets within a receptor's binding site. The carbamothioylbenzamide core provides the necessary hydrogen bond donors and acceptors that are frequently observed to be crucial for binding in related structures. Future computational studies specifically focused on this compound would be invaluable in confirming these hypotheses and in identifying its specific biological targets and therapeutic potential.

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Mechanisms

Anion Transport Mechanisms and Intramolecular Hydrogen Bonding Effects

No studies specifically detailing the anion transport mechanisms or the effects of intramolecular hydrogen bonding for N-(Hexylcarbamothioyl)benzamide were identified. Research on other N-acylthioureas demonstrates that these molecules can function as anion transporters. This activity is often modulated by the formation of a six-membered intramolecular hydrogen bond between the N-H proton of the thiourea (B124793) and the carbonyl oxygen. This hydrogen bond can mask the hydrophilicity of the molecule, influencing its lipophilicity and, consequently, its ability to transport anions across lipid bilayers. The disruption of this bond by strongly coordinating anions is a proposed mechanism for their binding and transport. However, without specific experimental data for this compound, its efficacy and mechanism as an anion transporter remain uncharacterized.

Investigation of Urease Inhibition Potential

There were no specific research findings on the urease inhibition potential of this compound. The N-acylthiourea scaffold is a known pharmacophore for potent urease inhibition. Studies on related compounds, such as N-benzoyl thiourea derivatives, have shown them to act as mixed-type inhibitors of urease, suggesting they may bind to either the catalytic or allosteric sites of the enzyme. The thiourea moiety is thought to interact with the nickel ions in the active site of the urease enzyme, which is crucial for its catalytic function. The specific inhibitory concentration (IC₅₀) and the precise mechanism for the hexyl-substituted derivative have not been documented.

Mechanistic Studies of Dihydrofolate Reductase (DHFR) Inhibition

No literature was found describing mechanistic studies of this compound as an inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in folate metabolism, and its inhibitors are used as antimicrobial and anticancer agents. While various molecular classes act as DHFR inhibitors, often by mimicking the structure of the natural substrate dihydrofolate, there is no available evidence to suggest that this compound has been investigated for this activity.

Analysis of Monoamine Oxidase B (MAO-B) Inhibition

Specific analysis of this compound as a monoamine oxidase B (MAO-B) inhibitor is not available in the reviewed literature. MAO-B is a key enzyme in the degradation of neurotransmitters, and its inhibition is a strategy for treating neurodegenerative diseases. Related chemical structures, such as N-acylhydrazones and anilides with two aryl moieties, have been identified as potent, reversible, and competitive MAO-B inhibitors. A patent for N-acylaminobenzene derivatives also highlights their potential as selective MAO-B inhibitors. However, the inhibitory activity and mechanism of this compound itself have not been reported.

Elucidation of Elastase Inhibition Pathways

No studies were identified that elucidated the elastase inhibition pathways for this compound. Elastase is a protease involved in the breakdown of elastin, and its inhibitors are researched for various inflammatory conditions. There is currently no scientific evidence linking the N-acylthiourea class, or specifically the hexyl derivative, to elastase inhibition.

Inhibition of ABCG2 Transporter Efflux Function

There is no available research on the inhibition of the ABCG2 transporter efflux function by this compound. ABCG2 is an ATP-binding cassette transporter that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents. While numerous compounds have been identified as ABCG2 inhibitors, there is no indication from the available data that this compound or related N-acylthioureas have been evaluated for this function.

Antimicrobial Action Mechanisms (In Vitro Cell-Based Studies)

The antimicrobial properties of N-acylthiourea derivatives, including this compound, are attributed to several distinct mechanisms of action that disrupt essential bacterial functions. While specific studies on the hexyl derivative are part of a broader investigation into this class of compounds, the following mechanisms have been identified for related analogues.

Modulation of Bacterial Cell Wall Biosynthesis

The integrity of the bacterial cell wall is a critical target for many antimicrobial agents. The biosynthesis of peptidoglycan, a key component of the cell wall, involves a series of enzymatic steps that occur in the cytoplasm, at the cell membrane, and on the outer surface. nih.gov These steps include the synthesis of nucleotide sugar-linked precursors and their subsequent polymerization into long glycan chains that are cross-linked to form a rigid sacculus. nih.gov

Antimicrobial compounds can interfere with this process, leading to a weakened cell wall and eventual cell lysis. rsc.org The differential susceptibility of Gram-positive and Gram-negative bacteria to certain antimicrobials often points to the cell wall as a primary target. nih.gov For instance, studies on N-(benzyl carbamothioyl)-substituted-benzamides have shown that Gram-negative bacteria, which possess a protective outer membrane, are less affected by these compounds compared to Gram-positive bacteria. nih.gov This suggests that the mechanism of action could involve interaction with cell wall components that are more accessible in Gram-positive strains. nih.gov

Membrane Permeabilization and Depolarization

A common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane's integrity. This can occur through permeabilization of the outer membrane, the inner cytoplasmic membrane, or both. nih.govnih.gov The process often leads to depolarization of the membrane potential, which is essential for cellular processes like ATP synthesis and transport. nih.gov

In vitro assays are used to investigate these effects:

Outer Membrane (OM) Permeabilization : The N-phenyl-1-naphthylamine (NPN) uptake assay is a standard method. NPN is a fluorescent dye that is normally excluded by the intact outer membrane of Gram-negative bacteria but fluoresces intensely when it traverses a destabilized membrane and enters the phospholipid-rich environment. mdpi.com

Inner Membrane (IM) Permeabilization : The ortho-nitrophenyl-β-galactoside (ONPG) assay measures the leakage of cytoplasmic contents. rsc.org If the inner membrane is compromised, the enzyme β-galactosidase leaks from the cytoplasm and hydrolyzes the chromogenic substrate ONPG. rsc.org

Membrane Depolarization : Fluorescent dyes like DiS-C2(5) are used to monitor the membrane potential. These dyes exhibit increased fluorescence when the membrane is depolarized. nih.gov

Studies on various antimicrobial agents have shown that membrane depolarization is a strong indicator of bactericidal potency. nih.govnih.gov For some compounds, this depolarization is sufficient to cause cell death even without complete permeabilization or leakage of cellular contents. nih.gov

Interference with Bacterial Metabolic Pathways (e.g., Menaquinone Biosynthesis, Iron Homeostasis)

Disrupting vital metabolic pathways is another effective antimicrobial strategy. Iron, for example, is an essential nutrient for bacteria, required as a cofactor for numerous biological functions. nih.gov Bacteria have evolved sophisticated systems to acquire iron from the host, while the host employs "nutritional immunity" to restrict its availability. nih.gov Targeting these iron acquisition or homeostasis pathways can effectively starve the pathogen. nih.gov

Furthermore, the inhibition of coenzyme A (CoA) biosynthesis has been identified as the mechanism of action for the pantothenate analog N-pentylpantothenamide (N5-Pan). nih.gov This compound was shown to block CoA synthesis, a pathway critical for numerous metabolic processes, including the citric acid cycle and fatty acid metabolism. nih.gov Given the structural similarities, interference with essential metabolic pathways like CoA synthesis represents a plausible mechanism for this compound.

Inhibition of Essential Bacterial Proteins and Cellular Processes

Beyond the cell wall and metabolic pathways, this compound and its analogues may inhibit other essential bacterial proteins and cellular processes. Amide-containing structures are prevalent in pharmaceuticals and are known to exhibit a wide range of biological activities by interacting with various enzymes and proteins. nanobioletters.com The thiourea moiety, in particular, is known for its ability to chelate metal ions, which could disrupt the function of metalloenzymes essential for bacterial survival. The inhibition of such proteins would lead to a cascade of downstream effects, ultimately resulting in the cessation of growth or cell death.

Anticancer Mechanisms (In Vitro Cell Line Studies)

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A significant body of research points to the ability of N-substituted benzamides and N-acylthioureas to act as potent anticancer agents by inducing programmed cell death (apoptosis) and halting cell proliferation (cell cycle arrest) in various cancer cell lines.

Detailed mechanistic studies on N-substituted benzamides, using declopramide (B1670142) as a model compound, have shown that they trigger the intrinsic pathway of apoptosis. nih.govnih.gov This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, a key initiator of the apoptotic cascade. nih.govnih.gov Prior to the onset of apoptosis, these compounds induce a cell cycle block, arresting cells in the G2/M phase. nih.govnih.gov This effect was observed in both p53-proficient and p53-deficient cell lines, indicating the mechanism is independent of p53 status. nih.gov

Analogues such as N-(phenylcarbamothioyl)-benzamide have demonstrated promising in vitro anticancer activity against breast cancer cell lines, including T47D and MCF-7, while showing minimal toxicity to normal cells. wisdomlib.orgresearchgate.net This selective toxicity is a highly desirable trait for potential anticancer drugs. wisdomlib.org Other related benzamide (B126) derivatives have been found to act as tubulin polymerization inhibitors, which disrupts the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.gov The ability of various chemical agents to induce cell cycle arrest, often in the G0/G1 or G2/M phase, is a well-established mechanism for inhibiting cancer cell proliferation. nih.govfrontiersin.orgmdpi.com

The table below summarizes key findings from in vitro studies on benzamide and thiourea derivatives related to this compound, highlighting their effects on cancer cell lines.

Despite a comprehensive search of available scientific literature, no specific research data was found for the chemical compound This compound corresponding to the detailed outline provided. Searches for the compound's effects on cancer cell proliferation, migration, specific oncogenic signaling pathways (MDM2, MYCN, PI3K/Akt/mTOR), and multidrug resistance did not yield any relevant results.

While broader searches on related structures like "carbamothioyl benzamide" and "N-acylthioureas" indicate a general interest in this class of compounds for their potential anticancer activities, the specific data required to populate the requested article sections for this compound is not present in the public domain. For instance, studies on different benzamide derivatives have shown some cytotoxic effects against various cancer cell lines, but none have focused on the hexylcarbamothioyl variant and its specific mechanistic actions as outlined.

Therefore, this article cannot be generated as requested due to the lack of available scientific evidence for this particular compound.

Table of Compounds Mentioned in this Article

Since no article could be generated, this table remains empty.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Pharmacophoric Features for Biological Activity

The fundamental structure of N-(Hexylcarbamothioyl)benzamide consists of a benzoyl group connected to a thiourea (B124793) backbone, which is further substituted with a hexyl group. This arrangement provides several key pharmacophoric features that are essential for its biological activity. The N-acylthiourea moiety itself is a critical component, with the sulfur and oxygen atoms, along with the N-H protons, capable of forming multiple hydrogen bonds with biological targets. researchgate.net

The key pharmacophoric features can be summarized as:

Aromatic Ring (Benzoyl Moiety): This group contributes to the molecule's hydrophobicity and can engage in π-π stacking or hydrophobic interactions within the target's binding site.

Acylthiourea Linker: The -C(O)NHC(S)NH- core is a rigid and planar unit that acts as a hydrogen bond donor and acceptor, crucial for anchoring the molecule to its biological target.

Alkyl/Aryl Substituent (Hexyl Group): The nature of this substituent significantly influences the compound's lipophilicity and steric properties, which in turn affects its absorption, distribution, and target affinity. In the case of this compound, the hexyl group provides a significant hydrophobic character.

Systematic Derivatization for Activity Optimization

Systematic derivatization of the N-acylthiourea scaffold has been a common strategy to optimize biological activity. Modifications have been explored at three main positions: the benzoyl ring, the N-H protons of the thiourea, and the terminal substituent on the second thiourea nitrogen.

Substitution on the Benzoyl Ring: The introduction of various substituents on the phenyl ring of the benzoyl group has been shown to significantly impact activity. For example, in a series of N-benzoyl-N'-phenylthiourea derivatives tested for anticancer activity against MCF-7 cells, the addition of electron-withdrawing groups like chlorine at different positions on the benzoyl ring led to varied cytotoxic activities. rasayanjournal.co.in This suggests that the electronic properties of the benzoyl moiety are a key determinant of biological potency.

The following table illustrates hypothetical derivatizations based on common strategies in the literature and their predicted impact on activity, though experimental validation for this compound specifically is not publicly available.

| Compound | R1 (Benzoyl Substituent) | R2 (N'-Substituent) | Predicted Impact on Activity |

| This compound | H | Hexyl | Baseline activity |

| N-(4-Chlorobenzoyl-N'-hexylthiourea) | 4-Cl | Hexyl | Potentially increased activity due to electron-withdrawing group |

| N-(4-Methoxybenzoyl-N'-hexylthiourea) | 4-OCH3 | Hexyl | Potentially altered activity due to electron-donating group |

| N-(Benzoyl-N'-cyclohexylthiourea) | H | Cyclohexyl | Altered steric and lipophilic profile, potentially affecting target binding |

| N-(Benzoyl-N'-phenylthiourea) | H | Phenyl | Introduction of an aryl group, potentially leading to different target interactions (e.g., π-stacking) |

Development of Predictive QSAR Models for Analog Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools for predicting the activity of novel analogs and guiding the design of more potent compounds.

For classes of compounds similar to this compound, several QSAR studies have been conducted. For instance, a QSAR study on N-benzoyl-N'-phenylthiourea derivatives as anticancer agents against MCF-7 cells found a significant correlation between the cytotoxic activity (expressed as Log 1/IC50) and the lipophilicity (π) of the compounds. rasayanjournal.co.in The best-derived QSAR equation was:

Log 1/IC50 = 0.354 (± 0.064) π + C rasayanjournal.co.in

This model indicates that increasing the lipophilicity of the substituents contributes positively to the cytotoxic activity of these compounds. rasayanjournal.co.in

In another study on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors, a QSAR model was developed that included both lipophilic (ClogP) and electronic (ELUMO - energy of the lowest unoccupied molecular orbital) parameters. atlantis-press.comatlantis-press.com The resulting equation highlighted the importance of both of these properties in determining the inhibitory activity. atlantis-press.comatlantis-press.com The best QSAR equation was reported as:

RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO - 72.983 (±7.625) atlantis-press.com

This model, with a high correlation coefficient (r = 0.971), suggests that there is an optimal lipophilicity for activity and that electronic properties also play a crucial role. atlantis-press.com

The following table summarizes the key parameters from these QSAR studies on related compounds.

| Compound Series | Biological Activity | Key Descriptors in QSAR Model | Correlation Coefficient (r) | Reference |

| N-benzoyl-N'-phenylthiourea derivatives | Anticancer (MCF-7 cells) | Lipophilicity (π) | 0.922 | rasayanjournal.co.in |

| N-benzoyl-N'-naphthylthiourea derivatives | VEGFR2 Inhibition | Lipophilicity (ClogP), Electronic (ELUMO) | 0.971 | atlantis-press.comatlantis-press.com |

While a specific QSAR model for this compound is not available in the reviewed literature, these studies on structurally related compounds provide a strong foundation for the rational design of new analogs. They collectively suggest that a careful balance of lipophilic and electronic properties is necessary to optimize the biological activity of N-acylthiourea derivatives. Future work in this area would benefit from the development of a dedicated QSAR model for a series of N-(Alkylcarbamothioyl)benzamides to more precisely guide the synthesis of novel, potent, and selective therapeutic agents.

Advanced Analytical Methodologies for N Hexylcarbamothioyl Benzamide and Its Derivatives

Chromatographic Separation and Purification Techniques

Chromatography remains the cornerstone for the analysis and purification of N-acylthiourea compounds. The selection of a specific chromatographic technique depends on the analyte's properties, such as polarity, volatility, and thermal stability, as well as the analytical goal, whether it be quantification or isolation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of N-acylthioureas like N-(Hexylcarbamothioyl)benzamide, owing to their non-volatile and often thermally labile nature. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these compounds.

Method development for N-acylthiourea derivatives typically involves optimizing several key parameters to achieve efficient separation from impurities or matrix components. A sensitive and straightforward HPLC method was developed for a similar N-acylthiourea compound, which serves as a strong model for this compound. nih.gov The chromatographic separation was accomplished on a C18 column using an isocratic elution mode with a mobile phase of acetonitrile (B52724) and water (70:30 v/v) containing 0.1% formic acid. nih.gov The addition of formic acid helps to improve peak shape and reproducibility by ensuring the analyte is in a consistent protonation state. Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the analyte, such as 320 nm, and confirmed by mass spectrometry (LC-MS). nih.gov

Validation of such HPLC methods is critical for their application in quality control and research. A validated method for a related derivative demonstrated excellent linearity over a concentration range of 0.05 µg/mL to 40 µg/mL, with a correlation coefficient (R²) greater than 0.99. mdpi.com The precision and accuracy of these methods are typically within 98–102%, confirming their suitability for routine quantitative analysis. mdpi.com

Table 1: Representative HPLC Method Parameters for an N-Acylthiourea Derivative This table is based on a method developed for N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, a compound structurally related to this compound. nih.gov

| Parameter | Condition/Value | Purpose |

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid | Elutes the compound from the column; acid improves peak shape. |

| Elution Mode | Isocratic | Constant mobile phase composition for simple, reproducible runs. |

| Detection | UV Absorbance at 320 nm | Quantifies the analyte based on light absorption. |

| Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides mass information for definitive identification. |

| Linearity Range | 0.25–20 µg/ml | The concentration range over which the method is accurate. |

| Limit of Detection (LOD) | 0.1 ng | The smallest amount of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.2 ng | The smallest amount of analyte that can be accurately quantified. |

| Recovery | 70–80% | Efficiency of the extraction process from a sample matrix. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its relatively high molecular weight and the presence of polar N-H and carbonyl/thiocarbonyl groups, which result in low volatility and poor thermal stability. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form.

The most common derivatization technique for compounds with active hydrogen atoms (like those in amide and thioamide groups) is silylation. This process replaces the polar hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups. nih.gov A reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is effective for this purpose. nih.gov The derivatized this compound can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The mass spectrometer detects the derivatized molecule and its characteristic fragments, confirming its structure. This approach is particularly useful for identifying the compound in complex mixtures where chromatographic separation alone may not be sufficient. nih.gov

Table 2: Derivatization for GC Analysis

| Step | Technique/Reagent | Purpose |

| 1. Reaction | Silylation | To increase the volatility and thermal stability of the analyte. |

| 2. Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens on N-H groups with trimethylsilyl (TMS) groups. nih.gov |

| 3. Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the volatile derivative and provides mass/fragmentation data for identification. |

Preparative Chromatography for Compound Isolation

Following the synthesis of this compound, preparative chromatography is essential for isolating the pure compound from unreacted starting materials, byproducts, and other impurities. nih.gov While analytical chromatography aims to quantify components, preparative chromatography focuses on purifying and collecting them on a larger scale. youtube.com

The process often begins with a lower-resolution technique like Medium-Pressure Liquid Chromatography (MPLC) for initial fractionation of the crude synthetic mixture. nih.gov The resulting semi-purified fractions are then subjected to Preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification. nih.gov Prep-HPLC utilizes the same principles as analytical HPLC but employs larger columns, higher mobile phase flow rates, and a fraction collector to isolate the target compound with high purity. youtube.com The method developed at the analytical scale is scaled up, adjusting for the larger column dimensions and sample load, to achieve optimal separation and recovery of the pure this compound. youtube.com

Table 3: Comparison of Analytical and Preparative HPLC

| Feature | Analytical HPLC | Preparative HPLC |

| Goal | Quantification and Identification | Purification and Isolation |

| Column Internal Diameter | Typically 2.1–4.6 mm | Typically >10 mm |

| Injection Volume | Small (µL range) | Large (mL to L range) youtube.com |

| Flow Rate | Low (e.g., 1 mL/min) | High (e.g., >10 mL/min) youtube.com |

| Outcome | Chromatogram with peak data | Collected fractions of pure compound |

| Sample Recovery | Not a primary concern | Critical |

Capillary Electrophoresis for High-Resolution Separations (e.g., Enantiomers)

Capillary Electrophoresis (CE) is a powerful analytical technique known for its exceptionally high separation efficiency and minimal sample consumption. nih.gov While this compound itself is an achiral molecule, many related thiourea (B124793) derivatives used as organocatalysts or drug candidates are chiral. nih.gov For these chiral analogs, CE is an ideal method for high-resolution separation of enantiomers. nih.gov

Enantiomeric separation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov Cyclodextrins and their derivatives are commonly used selectors that form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and thus enabling their separation. nih.gov Method development involves optimizing the type and concentration of the chiral selector, as well as the pH and composition of the BGE, to maximize the resolution between the enantiomers. nih.gov Due to its high resolving power, CE can separate enantiomers that are difficult to resolve even by chiral HPLC. nih.gov

Table 4: Key Components for Chiral Separation by Capillary Electrophoresis

| Component | Function | Example |

| Capillary | Fused silica (B1680970) capillary where separation occurs. | 50 µm internal diameter, 50 cm length |

| Background Electrolyte (BGE) | Conducts current and maintains pH; carries the sample through the capillary. | Phosphate or borate (B1201080) buffer |

| Chiral Selector | Added to the BGE to interact differently with each enantiomer. | Hydroxypropyl-β-cyclodextrin nih.gov |

| Detection | Monitors the separated enantiomers as they pass the detector window. | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Applied Voltage | Drives the electrophoretic and electroosmotic flow. | 15–30 kV |

Integration of Spectroscopic and Chromatographic Techniques for Comprehensive Analysis

For unambiguous identification and comprehensive analysis, a single analytical technique is often insufficient. The integration, or "hyphenation," of chromatographic separation with powerful spectroscopic detection provides a much more complete picture of the sample.

The most powerful hyphenated technique for the analysis of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). In this setup, the HPLC system separates the components of a mixture, which are then introduced directly into the mass spectrometer. The MS provides the molecular weight and fragmentation pattern of each component as it elutes from the column. This combination confirms the identity of the analyte with very high confidence. nih.gov For instance, after detecting a peak with HPLC-UV, LC-MS can be used to confirm that the peak corresponds to the exact mass of this compound. nih.gov

Similarly, for volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard integrated technique. nih.gov The gas chromatograph provides high-resolution separation, while the mass spectrometer provides structural information for each separated peak. nih.gov The coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) is another advanced hyphenated technique that combines the high separation efficiency of CE with the sensitive and selective detection of MS, making it ideal for analyzing minute quantities of the compound in complex biological matrices. nih.govresearchgate.net

Table 5: Information from Hyphenated Techniques (e.g., LC-MS)

| Component | Information Provided | Role in Analysis |

| Chromatograph (LC/GC/CE) | Retention/Migration Time | Separates the analyte from other components in the sample. |

| Spectrometer (MS) | Mass-to-charge ratio (m/z), Molecular Weight, Fragmentation Pattern | Provides definitive structural identification and confirmation of the analyte. |

Coordination Chemistry of N Hexylcarbamothioyl Benzamide As a Ligand

Metal Complexation Properties of Thiourea-Containing Benzamides

Thiourea (B124793) derivatives, including N-(hexylcarbamothioyl)benzamide, are recognized as structurally versatile ligands in coordination chemistry. This versatility stems from their capacity for both σ-donation and π-acidity, coupled with the presence of nucleophilic sulfur and nitrogen atoms. These characteristics enable the formation of stable metal complexes and facilitate the construction of diverse supramolecular structures through inter- and intramolecular hydrogen bonds.

The general class of 1-acyl-3-substituted thioureas has been shown to form complexes with a variety of transition metals, including but not limited to copper (Cu), cobalt (Co), nickel (Ni), platinum (Pt), palladium (Pd), and zinc (Zn). The presence of both the carbonyl and thiocarbonyl functional groups in these ligands is reported to enhance their coordination ability and, in many cases, the biological activity of the resulting metal complexes. The stability and reactivity of these ligands, suggested by theoretical energy gap calculations for analogous compounds, make them valuable in both organic synthesis and coordination chemistry.

Chelation Modes and Donor Atom Preferences (Oxygen, Nitrogen, Sulfur)

This compound possesses three potential donor atoms for coordination to a metal center: the carbonyl oxygen (O), the thioamide sulfur (S), and the amide nitrogen (N). This polydentate nature allows for several possible chelation modes.

The most common coordination modes observed for N-acyl-N'-substituted thiourea ligands are bidentate, involving the sulfur and oxygen atoms (S,O-coordination) or the sulfur and a nitrogen atom (S,N-coordination).

S,O-Bidentate Coordination: In many documented cases, N-acylthiourea ligands coordinate to metal ions through the soft sulfur atom of the thiocarbonyl group and the hard oxygen atom of the carbonyl group. This forms a stable six-membered chelate ring. This mode of coordination is frequently observed in complexes with various metal ions.

S,N-Bidentate Coordination: Coordination involving the sulfur and one of the nitrogen atoms is another possibility. For instance, studies on platinum group metal complexes with diacylated thiourea ligands have shown exclusive S,N coordination.

Monodentate Coordination: While less common, monodentate coordination through the sulfur atom is also possible. For example, some palladium complexes have demonstrated monodentate coordination through the sulfur atom.

The preference for a particular chelation mode is influenced by several factors, including the nature of the metal ion (following Hard and Soft Acid-Base theory), the steric hindrance from the substituents on the thiourea backbone (like the hexyl group), and the reaction conditions.

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with thiourea-containing benzamides typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of copper(II) and platinum(IV) complexes with N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide and N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide was achieved through nucleophilic substitution reactions. Similarly, complexes of various divalent metal ions (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pd²⁺) have been prepared with a guanine-derived N-carbamothioyl benzamide (B126) ligand.

The general procedure often involves dissolving the this compound ligand in a solvent like acetone (B3395972), ethanol, or dimethylformamide (DMSO), followed by the addition of a metal salt (e.g., chloride or acetate (B1210297) salts). The reaction mixture may be stirred at room temperature or refluxed to facilitate complex formation. The resulting solid complexes can then be isolated by filtration.

Characterization of these newly formed complexes is crucial to determine their structure and properties. Standard analytical techniques employed include:

Spectroscopic Methods:

FTIR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O, C=S, and N-H groups upon complexation.

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and its diamagnetic complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination geometry.

Molar Conductivity Measurements: To determine if the complexes are electrolytic or non-electrolytic in nature.

Elemental Analysis (C.H.N.S.): To confirm the stoichiometric formula of the complexes.

In some cases, these ligands can be used to synthesize coordination polymers, where the ligand bridges multiple metal centers to form extended one-, two-, or three-dimensional networks. The solvothermal synthesis method has been successfully used to create stable coordination polymers with related ligand systems.

Structural Analysis of Coordination Compounds via X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for the unambiguous determination of the three-dimensional molecular structure of coordination compounds. This technique provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the solid state.

For the broader class of N-acylthioureas, X-ray diffraction studies have been instrumental in:

Confirming the specific chelation mode (e.g., S,O-bidentate).

Determining the geometry of the metal center (e.g., tetrahedral, square planar, or octahedral).

Analyzing the planarity of the ligand backbone upon coordination.

Identifying and characterizing intramolecular hydrogen bonds, such as the common N-H···O interaction which forms an S(6) ring motif, and intermolecular hydrogen bonds (e.g., N-H···S) that lead to the formation of complex crystal packing arrangements like dimers or layers.

For example, the crystal structure of N-(propan-2-ylcarbamothioyl)benzamide, a related compound, was determined to be monoclinic, and its crystal packing was characterized by the formation of centrosymmetric dimers through {⋯HNCS}₂ synthons. Such detailed structural insights are crucial for understanding the structure-property relationships of these compounds. The data obtained from X-ray diffraction, such as unit cell parameters and space group, are fundamental for a complete structural description.

Table of Crystallographic Data for an Analogous Compound

The following table presents crystallographic data for N-(propan-2-ylcarbamothioyl)benzamide, a compound structurally related to this compound, to illustrate the type of data obtained from X-ray diffraction analysis.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂OS |

| Formula Weight ( g/mol ) | 222.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2147 (4) |

| b (Å) | 5.3988 (2) |

| c (Å) | 19.6834 (7) |

| β (°) | 102.031 (4) |

| Volume (ų) | 1165.57 (7) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 |

| Radiation | Cu Kα |

Potential Applications in Specialized Chemical Fields

Agrochemical Research: Investigation of Insecticidal Properties

The class of N-benzoyl-N'-substituted thioureas, to which N-(Hexylcarbamothioyl)benzamide belongs, has been a subject of interest in agrochemical research for its potential biological activities, including insecticidal effects. google.com Research into related compounds, such as N-benzoyl-N'-phenylureas, has demonstrated larvicidal activity against pests like the oriental armyworm (Mythimna separata) and mosquitoes. While specific data on the insecticidal efficacy of this compound is not extensively detailed in publicly available literature, the general activity of the benzoylthiourea (B1224501) scaffold suggests it as a candidate for such applications.